molecular formula C32H36N4Ni B581041 Etioporphyrin I Nickel CAS No. 14055-19-7

Etioporphyrin I Nickel

Cat. No.: B581041
CAS No.: 14055-19-7
M. Wt: 535.3 g/mol
InChI Key: SPKLBIKKHWTZSI-UHFFFAOYSA-N
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Description

Etioporphyrin I Nickel is a metalloporphyrin compound with the empirical formula C32H36N4Ni. It is a derivative of etioporphyrin, a type of porphyrin, which is a heterocyclic macrocycle organic compound composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. The nickel ion is coordinated within the porphyrin ring, giving the compound unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Etioporphyrin I Nickel involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Etioporphyrin I Nickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.

    Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can take place, where ligands in the porphyrin ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel (III) or nickel (IV) complexes, while reduction typically results in nickel (I) or nickel (0) species.

Scientific Research Applications

Etioporphyrin I Nickel has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Etioporphyrin I Nickel involves the coordination of the nickel ion within the porphyrin ring. This coordination allows the compound to participate in various redox reactions, acting as either an electron donor or acceptor. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etioporphyrin I Nickel is unique due to its specific substituents and the presence of nickel, which imparts distinct redox properties and makes it suitable for various applications in catalysis, electronics, and medicine.

Properties

CAS No.

14055-19-7

Molecular Formula

C32H36N4Ni

Molecular Weight

535.3 g/mol

IUPAC Name

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide

InChI

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

SPKLBIKKHWTZSI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Synonyms

Etioporphyrin I, Ni deriv.;  Nickel (II) Etioporphyrin I;  (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etioporphyrin I Nickel
Reactant of Route 2
Etioporphyrin I Nickel
Reactant of Route 3
Etioporphyrin I Nickel
Reactant of Route 4
Etioporphyrin I Nickel
Reactant of Route 5
Etioporphyrin I Nickel
Reactant of Route 6
Etioporphyrin I Nickel

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